molecular formula C17H18N2O6 B2776332 methyl 4-({[2-(furan-2-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate CAS No. 1396846-27-7

methyl 4-({[2-(furan-2-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate

Cat. No.: B2776332
CAS No.: 1396846-27-7
M. Wt: 346.339
InChI Key: AYZKNCTTZSIMLI-UHFFFAOYSA-N
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Description

Methyl 4-({[2-(furan-2-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate is a synthetic benzoate derivative featuring a complex substituent at the para position of the benzene ring. This compound’s structural determination likely involves X-ray crystallography using programs such as SHELXL, a widely used tool for small-molecule refinement .

Properties

IUPAC Name

methyl 4-[[2-[[2-(furan-2-yl)-2-hydroxypropyl]amino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-17(23,13-4-3-9-25-13)10-18-14(20)15(21)19-12-7-5-11(6-8-12)16(22)24-2/h3-9,23H,10H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZKNCTTZSIMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[2-(furan-2-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate typically involves multi-step organic reactions. One common method involves the initial formation of the furan-2-yl-2-hydroxypropylamine intermediate, which is then reacted with 4-(2-oxoacetamido)benzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl 4-({[2-(furan-2-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 4-({[2-(furan-2-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-({[2-(furan-2-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets. The furan ring and hydroxypropyl group can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Compound Key Structural Features Biological/Functional Role Key Differences
This compound Benzoate core with furan-2-yl, hydroxypropyl, and carbamoylformamido substituents Hypothesized receptor binding (structural analogy) Unique combination of furan and carbamoylformamido groups
MRS5346 (Alexa Fluor-488 labeled antagonist) Benzoate linked to pyrazolo-triazolo-pyrimidine core, furan-2-yl, and Alexa Fluor-488 moiety Fluorescent tracer for A2A adenosine receptor (A2AAR) studies Presence of fluorophore enhances fluorescence; pyrazolo-triazolo-pyrimidine core
N-[2-Hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide () Formamide derivative with methoxyphenyl and amino alcohol substituents Quality control standard (USP reference) Methoxyphenyl instead of furan; lacks carbamoylformamido group
N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide () Acetamide derivative with methoxyphenyl and branched alkyl chain Pharmaceutical impurity/research standard Acetamide group replaces formamido; branched alkyl chain alters hydrophobicity

Key Findings from Comparative Analysis

Receptor Binding Potential: The furan-2-yl group in the target compound may mimic the aromatic interactions observed in MRS5346, a potent A2AAR antagonist. However, the absence of a pyrazolo-triazolo-pyrimidine core (critical for adenosine receptor affinity in MRS5346) suggests distinct binding mechanisms .

Fluorescence and Solubility :

  • Unlike MRS5346, the target compound lacks a fluorophore (e.g., Alexa Fluor-488), limiting its utility in fluorescence polarization assays. However, the hydroxypropyl group may improve aqueous solubility relative to methoxyphenyl analogs in .

Synthetic and Analytical Considerations :

  • The compound’s synthesis likely involves multi-step coupling reactions, similar to MRS5346, but without the complexity of fluorophore conjugation .
  • Analytical characterization (e.g., purity assessment) may align with USP standards for related benzoate derivatives, as seen in .

Hypothetical Binding Affinity and Docking Studies

Using Glide XP scoring (), the target compound’s binding affinity to hypothetical receptors can be inferred:

  • Hydrophobic Enclosure : The furan and benzoate groups may participate in hydrophobic interactions, similar to methoxyphenyl motifs in compounds.

Biological Activity

Methyl 4-({[2-(furan-2-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate is a complex organic compound that incorporates a furan ring, a benzoate ester, and a hydroxypropyl carbamoyl group. Its structural complexity suggests potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving:

  • Formation of the furan-2-ylmethyl intermediate : This is typically achieved via bromination of furan followed by nucleophilic substitution.
  • Hydroxypropylation : The intermediate is treated with an epoxide to introduce the hydroxypropyl group.
  • Carbamoylation : The hydroxypropyl intermediate is then reacted with an isocyanate to form the carbamoyl group.
  • Esterification : Finally, the benzoic acid derivative undergoes esterification with methanol under acidic conditions to yield the target compound.

The biological activity of this compound is believed to be linked to its ability to interact with various biological targets, including enzymes and receptors. The presence of the furan ring and carbamoyl group facilitates hydrogen bonding and other interactions that may enhance binding affinity and specificity towards these targets.

Anticancer Potential

Research indicates that compounds with similar structural features have demonstrated significant anticancer activity:

  • Inhibition of Cancer Cell Proliferation : Studies show that derivatives of furan-containing compounds exhibit IC50 values in the micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, one study reported an IC50 value of 3.0 µM for a related compound against A549 cells, indicating strong antiproliferative effects .
  • Mechanisms of Action : Compounds structurally related to this compound have been shown to induce apoptosis in cancer cells, as evidenced by increased caspase activity and reduced levels of pro-inflammatory markers such as TNF-α .

Study on Anticancer Activity

A recent study evaluated various furan derivatives for their anticancer properties. Among these, compounds exhibiting structural similarities to this compound were found to inhibit cell proliferation significantly across multiple cancer cell lines. The most active compounds displayed IC50 values ranging from 3.0 µM to 10 µM, demonstrating their potential as therapeutic agents against cancer .

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-75.85Apoptosis induction
Compound BA5493.0VEGFR-2 inhibition
Compound CHeLa<10Cytotoxicity

Q & A

Q. What are the optimal synthetic routes and purification strategies for methyl 4-({[2-(furan-2-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate?

The synthesis typically involves multi-step reactions, including coupling of the furan-2-yl hydroxypropyl carbamate moiety to the benzoate core. Key steps may require:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions to minimize side reactions.
  • Protection/deprotection : Selective protection of hydroxyl or amine groups (e.g., tert-butyldimethylsilyl for hydroxyl) to prevent undesired cross-reactivity.
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm regiochemistry of the carbamoyl and formamido groups.
  • Mass spectrometry (HRMS) : High-resolution ESI-MS to validate molecular weight and detect trace impurities.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and stability under varying pH conditions .

Advanced Research Questions

Q. How can reaction mechanisms involving the carbamoyl and formamido groups be elucidated?

  • Kinetic studies : Monitor reaction intermediates via time-resolved FTIR or in situ 1H^1H NMR to track proton transfer and intermediate stability.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to model transition states and identify rate-determining steps for hydrolysis or nucleophilic substitution .

Q. How should researchers address contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays with standardized concentrations (e.g., 1 nM–100 µM) in triplicate, using positive controls (e.g., known enzyme inhibitors).
  • Meta-analysis : Apply statistical tools (e.g., ANOVA with Tukey post-hoc tests) to compare datasets, accounting for variables like solvent choice (DMSO vs. aqueous buffers) or cell-line variability .

Q. What experimental designs are suitable for studying its environmental fate and ecotoxicological impact?

  • Microcosm studies : Simulate biodegradation in soil/water systems under controlled aerobic/anaerobic conditions, with LC-MS/MS quantification of degradation products.
  • Trophic transfer assays : Expose model organisms (e.g., Daphnia magna) to sublethal doses and analyze bioaccumulation factors (BAFs) and metabolite profiles .

Q. How can in silico and in vitro methods be integrated to predict toxicity?

  • QSAR modeling : Use tools like OECD Toolbox to predict acute toxicity based on structural fragments (e.g., furan rings, ester groups).
  • High-throughput screening : Combine HepG2 cell viability assays (MTT) with ROS detection kits to validate oxidative stress pathways predicted in silico .

Q. What strategies optimize its use as a building block in pharmaceutical lead development?

  • Parallel synthesis : Generate derivatives via Suzuki-Miyaura coupling (e.g., substituting the furan ring with thiophene) to explore SAR.
  • Crystallography : Co-crystallize with target proteins (e.g., kinases) to identify binding motifs and guide functionalization .

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